molecular formula C19H28O5 B4718049 Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate

Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate

Cat. No.: B4718049
M. Wt: 336.4 g/mol
InChI Key: OIMRRLVQAMFETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate is an organic compound belonging to the malonate family It is characterized by its complex structure, which includes a phenoxy group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate alkyl halide. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under specific conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Alkyl halides or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted malonates.

Scientific Research Applications

Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate specific cellular pathways and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-5-22-18(20)16(19(21)23-6-2)9-7-8-12-24-17-13-14(3)10-11-15(17)4/h10-11,13,16H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMRRLVQAMFETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCOC1=C(C=CC(=C1)C)C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate
Reactant of Route 6
Reactant of Route 6
Diethyl 2-[4-(2,5-dimethylphenoxy)butyl]propanedioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.